Methyl4-amino-5-fluoro-2-methoxybenzoatehydrochloride

Catalog No.
S14164558
CAS No.
M.F
C9H11ClFNO3
M. Wt
235.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl4-amino-5-fluoro-2-methoxybenzoatehydrochlor...

Product Name

Methyl4-amino-5-fluoro-2-methoxybenzoatehydrochloride

IUPAC Name

methyl 4-amino-5-fluoro-2-methoxybenzoate;hydrochloride

Molecular Formula

C9H11ClFNO3

Molecular Weight

235.64 g/mol

InChI

InChI=1S/C9H10FNO3.ClH/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2;/h3-4H,11H2,1-2H3;1H

InChI Key

IVVGDSOBQZEQCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)F)N.Cl

Methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride is a synthetic organic compound that belongs to the class of benzoic acid derivatives. Its chemical structure features a methoxy group, an amino group, and a fluorine atom attached to a benzene ring, making it a fluorinated aromatic compound. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

  • Substitution Reactions: The fluorine atom can be substituted by various nucleophiles, leading to different derivatives.
  • Reduction Reactions: The nitro group can be reduced to form an amine, while the methoxy group can undergo hydrolysis under acidic or basic conditions.
  • Oxidation Reactions: The amino group may be oxidized to yield corresponding nitro compounds.

These reactions are facilitated by common reagents such as sodium borohydride for reduction and potassium permanganate for oxidation.

Preliminary studies suggest that methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride exhibits biological activity, particularly in the context of medicinal chemistry. It has been investigated for its potential role as an inhibitor in various biological pathways, including those related to cancer cell proliferation and antiviral activity. The compound's ability to interact with specific molecular targets may influence therapeutic outcomes in drug development.

The synthesis of methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride typically involves multi-step organic reactions:

  • Starting Materials: The synthesis begins with commercially available 5-fluoro-2-methoxybenzoic acid.
  • Amidation: The carboxylic acid is converted into an amide by reacting with ammonia or an amine derivative.
  • Methylation: Methylation of the amino group is achieved using methyl iodide or dimethyl sulfate.
  • Purification: The product is purified through recrystallization or chromatography techniques.

These methods allow for the efficient production of the compound with high purity.

Methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting viral infections or cancer.
  • Research: The compound is utilized in academic and industrial research settings to explore its biological effects and interactions with other molecules.
  • Chemical Synthesis: It can act as a building block for more complex organic compounds in synthetic chemistry.

Research into the interaction of methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride with biomolecules is ongoing. Preliminary studies indicate that it may bind to specific proteins or enzymes, potentially altering their function. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride shares structural similarities with other compounds in the benzoic acid derivative family. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
Methyl 4-amino-5-chloro-2-methoxybenzoateContains chlorine instead of fluorineDifferent halogen may affect reactivity
Methyl 2-amino-5-chloro-4-methoxybenzoateAmine position differs; chlorine presentVariation in position alters biological activity
Methyl 4-amino-3-fluoro-2-methoxybenzoateFluorine at a different positionMay exhibit distinct pharmacological properties

The uniqueness of methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride lies in its specific combination of functional groups and their positions on the benzene ring, which influence both its chemical reactivity and biological activity compared to similar compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

235.0411491 g/mol

Monoisotopic Mass

235.0411491 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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